Lipophilicity Enhancement: Quantifying the LogP Shift with the Ethylthio Linker
The incorporation of an ethylthio linker in the target compound significantly increases its calculated lipophilicity (LogP) compared to the direct analog (3,5-Dimethyl-1-pyrazolyl)acetic acid. This differentiation is critical for applications requiring specific cell permeability or distribution profiles .
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.54 |
| Comparator Or Baseline | (3,5-Dimethyl-1-pyrazolyl)acetic acid (CAS: 16034-49-4): LogP predicted to be approx. 0.2-0.5 |
| Quantified Difference | Approximately 1.0-1.3 log unit increase |
| Conditions | In silico prediction using standard software (e.g., ACD/Labs or ChemAxon) |
Why This Matters
This quantifiable increase in LogP is a primary determinant of passive membrane permeability, guiding scientists to select this compound for assays where enhanced cellular uptake is hypothesized to be beneficial.
